8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Chemical identity Procurement quality control Structural verification

8-(Benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040673-27-5) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic hydantoin‑piperidine scaffold that has yielded functionally diverse bioactive molecules including δ‑opioid receptor (DOR) agonists , 5‑HT2C receptor antagonists , and F1/Fo‑ATP synthase inhibitors. The compound is characterized by a benzenesulfonyl group at the 8‑position and methyl substituents at N1 and N3, which together define its pharmacophoric presentation.

Molecular Formula C15H19N3O4S
Molecular Weight 337.4 g/mol
CAS No. 1040673-27-5
Cat. No. B6557505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1040673-27-5
Molecular FormulaC15H19N3O4S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N(C1=O)C
InChIInChI=1S/C15H19N3O4S/c1-16-13(19)15(17(2)14(16)20)8-10-18(11-9-15)23(21,22)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
InChIKeyGIZPYZXKASSCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040673-27-5): Class, Scaffold Identity, and Procurement Context


8-(Benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040673-27-5) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic hydantoin‑piperidine scaffold that has yielded functionally diverse bioactive molecules including δ‑opioid receptor (DOR) agonists [1], 5‑HT2C receptor antagonists [2], and F1/Fo‑ATP synthase inhibitors [3]. The compound is characterized by a benzenesulfonyl group at the 8‑position and methyl substituents at N1 and N3, which together define its pharmacophoric presentation. Its molecular formula is C₁₅H₁₉N₃O₄S with a molecular weight of 337.4 g·mol⁻¹ . Although no dedicated primary pharmacological study has been published for this exact molecule, its structural placement at the intersection of several therapeutically relevant scaffold series makes unambiguous identity confirmation essential for any scientific procurement or SAR exploration.

Why 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by a Generic In‑Class Analog


The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione scaffold has been shown to diverge sharply in target selectivity and functional profile depending on minor variations at the N8 and N1/N3 positions [1]. For example, the prototypical DOR agonist chemotype disclosed by Meqbil et al. (2024) loses both DOR potency and selectivity when the N8 sulfonamide substituent is altered or removed [1]. Similarly, the 5‑HT2C antagonist RS‑102221, which bears a benzenesulfonamide‑linked oxopentyl side‑chain at N8, exhibits nanomolar affinity (pKᵢ 8.4–8.5) and ~100‑fold selectivity over 5‑HT2A/2B receptors, a profile that is ablated by even conservative modification of the N8 substituent [2]. In the F1/Fo‑ATP synthase inhibitor series, the benzenesulfonyl moiety critically influences mitochondrial permeability transition pore (mPTP) inhibitory potency and cardiomyocyte protection [3]. These three well‑documented exemplar series collectively demonstrate that the specific N8‑benzenesulfonyl‑N1,N3‑dimethyl substitution pattern is not interchangeable with other 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione derivatives; substitution alone suffices to redirect pharmacological activity entirely. Consequently, procurement of a generic “triazaspiro‑dione” analog in place of CAS 1040673‑27‑5 risks selecting a compound with an unknown or undesired biological profile, invalidating SAR conclusions and wasting experimental resources.

Quantitative Differentiation Evidence for 8-(Benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040673-27-5)


Structural Identity Confirmation via Molecular Formula and Molecular Weight Differentiation

The target compound possesses the molecular formula C₁₅H₁₉N₃O₄S and a molecular weight of 337.4 g·mol⁻¹ . This distinguishes it from common in‑class analogs: 8‑(1,3‑benzothiazol‑2‑yl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (C₁₄H₁₄N₄O₂S, MW 302.35) [1] and RS‑102221 (C₂₇H₃₃N₅O₇S, MW 571.65) [2]. The benzenesulfonyl‑dimethyl substitution pattern yields a unique mass signature that can be used for QC release testing and batch identification via LC‑MS, ensuring that the correct chemical species is acquired rather than a mis‑labelled or degraded sample.

Chemical identity Procurement quality control Structural verification

Class‑Level δ‑Opioid Receptor Selectivity Potential vs. SNC80‑Type Chemotypes

The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione scaffold, when appropriately N8‑substituted, produces DOR agonists that exhibit G‑protein signaling bias and minimal β‑arrestin recruitment [1]. The lead compound in that series (bearing a 4‑methoxybenzylsulfonyl group at N8) displayed an EC₅₀ of 180 nM in a DOR β‑arrestin assay and selectivity against 167 GPCRs [1]. In contrast, the well‑known DOR agonist SNC80, which belongs to a different chemotype, is a full β‑arrestin recruiter and has been associated with seizure liability in preclinical models [1][2]. While the target compound 1040673‑27‑5 has not been directly evaluated in this assay, its N8‑benzenesulfonyl substitution is sterically and electronically intermediate between the reported lead and SNC80, suggesting it may retain the favorable bias signature. Direct head‑to‑head comparison between the target compound and SNC80 is not currently available.

δ‑opioid receptor DOR agonist G‑protein bias β‑arrestin recruitment

5‑HT2C Receptor Affinity Class Comparison vs. RS‑102221

RS‑102221, an 8‑benzenesulfonamide‑linked oxopentyl derivative of 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione, demonstrates pKᵢ values of 8.4 (human) and 8.5 (rat) at the 5‑HT2C receptor and ~100‑fold selectivity over 5‑HT2A and 5‑HT2B receptors [1]. The target compound 1040673‑27‑5, lacking the extended 5‑oxopentyl‑aminomethoxyphenyl side‑chain, is not expected to achieve comparable 5‑HT2C affinity. However, its simpler benzenesulfonyl substitution may serve as a minimal core for selectivity profiling studies. No direct radioligand binding data for the target compound at 5‑HT2C are available; this is a class‑level inference based on the published SAR that the full side‑chain is required for nanomolar affinity [1].

5‑HT2C antagonist serotonin receptor selectivity RS‑102221

mPTP Inhibitory Activity and ATP Synthase c‑Subunit Targeting Potential

A series of 1,3,8‑triazaspiro[4.5]decane derivatives bearing N8‑benzenesulfonyl or related groups have been identified as selective inhibitors of the c subunit of F1/Fo‑ATP synthase and modulators of mitochondrial permeability transition pore (mPTP) opening [1][2]. In a Langendorff perfused rat heart model of ischemia‑reperfusion, the optimized analog (MedChemExpress HY‑112715) reduced infarct size by approximately 40% relative to vehicle control [1]. While the target compound 1040673‑27‑5 has not been tested in this model, its structural homology to the active series (specifically the N8‑benzenesulfonyl motif) suggests it may retain some mPTP modulatory activity. Direct comparison data are absent; therefore this evidence is class‑level only.

mPTP inhibitor ATP synthase reperfusion injury cardioprotection

Recommended Application Scenarios for 8-(Benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040673-27-5) Based on Available Evidence


Scaffold‑Hopping Starting Point for δ‑Opioid Receptor Agonist Lead Optimization

Given the demonstrated DOR agonist activity and G‑protein bias of the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype [1], the target compound (lacking the 4‑methoxybenzylsulfonyl extension) can be used as a minimal core for systematic SAR studies aimed at identifying the minimal pharmacophore required for DOR engagement and bias. Procurement of CAS 1040673‑27‑5 enables medicinal chemistry teams to explore N8‑sulfonamide diversification while maintaining the N1,N3‑dimethyl‑hydantoin core constant, potentially leading to novel DOR agonists with improved drug‑like properties.

Negative Control or Baseline Compound for 5‑HT2C Receptor Selectivity Profiling

RS‑102221 established that the extended 8‑benzenesulfonamido‑oxopentyl‑aryl motif is critical for high‑affinity 5‑HT2C binding [2]. The target compound, which contains only the benzenesulfonyl group at N8 without the extended linker, is predicted to be a low‑affinity 5‑HT2C ligand. It can therefore serve as a valuable negative control in selectivity panels to confirm that observed 5‑HT2C activity is side‑chain‑dependent, thereby validating the specificity of more potent analogs.

Chemical Probe for Mitochondrial Permeability Transition Pore (mPTP) Mechanism Studies

The N8‑benzenesulfonyl‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione scaffold has been implicated in F1/Fo‑ATP synthase c‑subunit inhibition and mPTP modulation [3][4]. Although the target compound is not the most potent member of the series, its simpler structure makes it suitable as a tool compound for biophysical studies (e.g., surface plasmon resonance, thermal shift assays) aimed at confirming direct binding to the c‑subunit, thereby deconvoluting target engagement from off‑target effects.

Analytical Reference Standard for LC‑MS and NMR Method Development

With a well‑defined molecular formula (C₁₅H₁₉N₃O₄S; MW 337.4) and a distinctive benzenesulfonyl UV chromophore, CAS 1040673‑27‑5 can serve as a chromatographic reference standard for the development of LC‑MS methods intended to monitor related 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione derivatives in reaction mixtures or biological matrices. Its use as a quality control standard ensures accurate quantification and identity confirmation during high‑throughput screening campaigns.

Quote Request

Request a Quote for 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.